1-Methoxyhexane finds use as a reference compound in various scientific research applications. Due to its well-defined chemical structure and properties, it serves as a standard for comparison in analytical techniques like gas chromatography []. Its specific retention time and behavior on chromatographic columns allow researchers to identify and quantify other unknown compounds present in a sample [].
1-Methoxyhexane possesses properties that make it suitable for use as a solvent in certain scientific research settings. Its non-polar nature allows it to dissolve other non-polar compounds effectively []. This characteristic makes it useful in extracting specific components from complex mixtures, particularly in fields like environmental science and natural product research [].
1-Methoxyhexane, also known as hexyl methyl ether, is an organic compound with the molecular formula and a CAS registry number of 4747-07-3. It belongs to the class of dialkyl ethers and features a methoxy group attached to a hexane backbone. The compound is characterized by its non-polar nature, making it an effective solvent for various non-polar substances. Its structural formula can be represented as , indicating the presence of a six-carbon alkyl chain linked to a methoxy group.
The biological activity of 1-methoxyhexane has been assessed through various studies. Notably, it has been evaluated for genotoxicity using assays such as the BlueScreen assay. While some studies indicate potential cytotoxic effects, there is insufficient evidence to classify it as mutagenic or clastogenic under standard conditions . Its structural similarity to other compounds allows for read-across assessments in toxicological evaluations.
1-Methoxyhexane can be synthesized through several methods:
1-Methoxyhexane has diverse applications in various fields:
Studies on the interaction of 1-methoxyhexane with biological systems have focused on its potential toxicity and metabolic pathways. The compound's interactions with cellular systems indicate that while it may exhibit some cytotoxicity, it lacks significant mutagenic properties under standard testing conditions . Further research is needed to elucidate its complete biological profile.
1-Methoxyhexane shares similarities with several other compounds within the ether category. Here are some comparable compounds:
1-Methoxyhexane is unique due to its optimal balance between hydrophobicity and solubility, making it particularly effective in extracting non-polar compounds while maintaining a manageable molecular weight for various applications in chemical synthesis and analysis. Its specific retention time in chromatographic methods further distinguishes it from similar ethers, providing reliable benchmarks for comparative studies .
1-Methoxyhexane, also known as hexyl methyl ether, is an organic compound with the molecular formula C7H16O [2]. The structure consists of a hexane backbone with a methoxy group attached to the first carbon atom, forming an ether functional group . This compound belongs to the class of dialkyl ethers, characterized by an oxygen atom connected to two alkyl groups .
The molecular structure of 1-methoxyhexane features a linear hexyl chain with a methoxy group (-OCH3) at one end . The carbon-oxygen-carbon bond angle in this ether is approximately 110-112°, which is typical for ether compounds and results from the sp3 hybridization of the oxygen atom [15]. The oxygen-carbon bond length is approximately 1.41-1.43 Å, which is shorter than typical carbon-carbon single bonds due to the higher electronegativity of oxygen [15].
Conformational analysis of 1-methoxyhexane reveals that the molecule preferentially adopts an extended anti conformation along the hexyl chain to minimize steric hindrance [13]. This conformation places adjacent carbon atoms at 180° dihedral angles to each other, creating the most energetically favorable arrangement [13]. The rotational barrier around the carbon-oxygen bond is approximately 3-4 kcal/mol, while the rotational barriers around carbon-carbon bonds in the hexyl chain are approximately 3-3.5 kcal/mol [13].
The molecule exhibits gauche interactions when adjacent groups form 60° dihedral angles, resulting in higher energy conformations due to steric repulsion [13]. Conversely, anti interactions occur when groups are positioned at 180° dihedral angles, creating energy minima in the conformational energy profile [13]. Unlike cyclic ethers, the anomeric effect has minimal influence on the conformational preferences of 1-methoxyhexane [13]. The molecule possesses a dipole moment of approximately 1.2-1.3 Debye, directed along the carbon-oxygen bond axis, which influences its intermolecular interactions and solubility properties [13].
The thermodynamic properties of 1-methoxyhexane are crucial for understanding its physical behavior under various conditions [10] [11]. The boiling point of 1-methoxyhexane is 399.2 K (126.05°C), which is relatively high compared to alkanes of similar molecular weight due to the presence of the polar ether group that enables dipole-dipole interactions [11]. The melting point is significantly lower at 190.88 K (-82.27°C), indicating that the molecule remains liquid over a wide temperature range [10].
The enthalpy of vaporization (ΔvapH°) for 1-methoxyhexane is 42.10 kJ/mol, while the enthalpy of vaporization at its boiling point (ΔvapH) is 34.93 kJ/mol [11]. These values reflect the energy required to convert the liquid to vapor phase, overcoming intermolecular forces [11]. The critical temperature (Tc) of 1-methoxyhexane is 546.34 K (273.19°C), above which the compound cannot exist in liquid form regardless of pressure [10]. The critical pressure (Pc) is 2749.78 kPa, representing the minimum pressure required to liquefy the compound at its critical temperature [10].
Additional thermodynamic parameters include the Gibbs free energy of formation (ΔfG°) at -96.94 kJ/mol, the enthalpy of formation (ΔfH° gas) at -320.03 kJ/mol, and the enthalpy of fusion (ΔfusH°) at 15.07 kJ/mol [10]. These values are essential for calculating equilibrium constants and predicting the spontaneity of reactions involving 1-methoxyhexane [10] [11].
Table 1: Thermodynamic Properties of 1-Methoxyhexane
Property | Value | Source |
---|---|---|
Molecular Formula | C7H16O | PubChem, ChemSpider |
Molecular Weight | 116.20 g/mol | PubChem, ChemSpider |
Boiling Point | 399.2 K (126.05°C) | NIST WebBook |
Melting Point | 190.88 K (-82.27°C) | Joback Calculated Property |
Enthalpy of Vaporization (ΔvapH°) | 42.10 kJ/mol | NIST WebBook |
Enthalpy of Vaporization at Boiling Point (ΔvapH) | 34.93 kJ/mol | NIST WebBook |
Gibbs Free Energy of Formation (ΔfG°) | -96.94 kJ/mol | Joback Calculated Property |
Enthalpy of Formation (ΔfH° gas) | -320.03 kJ/mol | Joback Calculated Property |
Enthalpy of Fusion (ΔfusH°) | 15.07 kJ/mol | Joback Calculated Property |
Critical Temperature (Tc) | 546.34 K (273.19°C) | Joback Calculated Property |
Critical Pressure (Pc) | 2749.78 kPa | Joback Calculated Property |
Infrared spectroscopy provides valuable information about the functional groups present in 1-methoxyhexane [5] [16]. The IR spectrum of 1-methoxyhexane exhibits several characteristic absorption bands that can be used to identify its structural features [5]. Strong absorption bands in the region of 3000-2850 cm⁻¹ are attributed to carbon-hydrogen stretching vibrations in the alkyl groups of both the hexyl chain and the methoxy group [5]. These bands are typically strong and are a common feature in the spectra of alkanes and ethers [5] [16].
A medium intensity band at approximately 1470 cm⁻¹ corresponds to carbon-hydrogen bending vibrations in the methyl groups, while another band at 1383 cm⁻¹ is associated with methyl rocking vibrations [5]. These bands are useful for confirming the presence of methyl groups in the molecule [5]. The most diagnostic feature in the IR spectrum of 1-methoxyhexane is the strong characteristic band in the region of 1100-1050 cm⁻¹, which is attributed to the carbon-oxygen-carbon asymmetric stretching vibration of the ether functional group [5] [16].
Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the molecular structure of 1-methoxyhexane by providing information about the chemical environment of hydrogen and carbon atoms [6] [17]. In the proton (¹H) NMR spectrum of 1-methoxyhexane, the methoxy group protons appear as a singlet at approximately 3.3 ppm due to the absence of neighboring protons [6]. The methylene protons adjacent to the oxygen atom (-OCH₂-) produce a triplet at around 3.4 ppm, with the splitting pattern resulting from coupling with the neighboring methylene group [6] [17].
The methylene protons in the hexyl chain (-CH₂-) generate complex multiplet signals in the range of 1.2-1.6 ppm, with the exact chemical shift depending on their position relative to the ether oxygen [6]. The terminal methyl group protons of the hexyl chain appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [6] [17].
In the carbon (¹³C) NMR spectrum, the carbon atom directly bonded to the oxygen (C-O) resonates at approximately 72-74 ppm, significantly downfield compared to alkyl carbons due to the deshielding effect of the electronegative oxygen atom [17]. The methoxy carbon typically appears at around 58-60 ppm, while the remaining carbon atoms in the hexyl chain produce signals between 14-35 ppm, with the terminal methyl carbon having the lowest chemical shift [17].
Mass spectrometry provides valuable information about the molecular weight and structural features of 1-methoxyhexane through analysis of its fragmentation pattern [8] [18]. The molecular ion (M⁺) of 1-methoxyhexane appears at m/z 116, corresponding to its molecular weight [8]. However, this peak is relatively weak due to the facile fragmentation of ethers under electron impact conditions [8] [18].
The fragmentation pattern of 1-methoxyhexane is characterized by several diagnostic peaks [8]. A prominent fragment at m/z 101 results from the loss of a methyl group (M⁺-CH₃), while another significant fragment at m/z 87 corresponds to the loss of an ethyl group (M⁺-C₂H₅) [8] [18]. One of the most characteristic fragments is the methoxy cation (CH₃O⁺) at m/z 31, which is commonly observed in the mass spectra of methyl ethers [8].
The fragmentation of 1-methoxyhexane follows typical patterns for ethers, including alpha cleavage at the carbon-carbon bond adjacent to the oxygen atom [18]. This process is favored due to the stabilization of the resulting carbocation by the adjacent oxygen atom through resonance [18]. The isotopic distribution in the mass spectrum primarily reflects the natural abundance of carbon-13 (approximately 1.1%), resulting in a small M+1 peak at m/z 117 with an intensity of about 7.7% relative to the molecular ion [8] [18].
The solubility characteristics of 1-methoxyhexane are influenced by its molecular structure, which combines a polar ether group with a nonpolar hexyl chain [9] [10]. This amphiphilic nature affects its interactions with various solvents [9]. The octanol-water partition coefficient (LogP) of 1-methoxyhexane is 2.213, indicating that the compound is more soluble in lipophilic (fatty) environments than in aqueous media [10]. This moderate lipophilicity is due to the predominance of the nonpolar hexyl chain over the polar ether functionality [9] [10].
The water solubility of 1-methoxyhexane is relatively low, with a Log10 water solubility (log10WS) value of -1.84 [10]. This corresponds to a molar solubility of approximately 1.45 × 10⁻² mol/L in water at standard conditions [10]. The limited water solubility is attributed to the hydrophobic nature of the hexyl chain, which outweighs the hydrogen-bonding capability of the ether oxygen [9] [10].
For compounds like 1-methoxyhexane that do not contain ionizable groups, the LogD (distribution coefficient) value is essentially equivalent to the LogP value across the physiological pH range [9]. This is because the molecule remains in its neutral form regardless of pH, unlike compounds with acidic or basic functional groups that can exist in charged states under certain pH conditions [9].
Flammable